Oxamniquine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

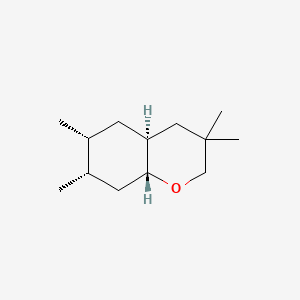

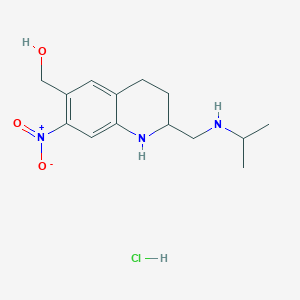

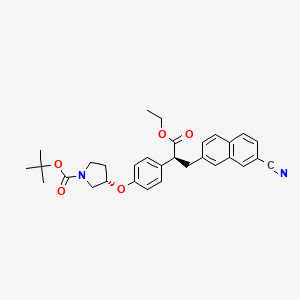

Oxamniquine hydrochloride is an anthelmintic compound with schistosomicidal activity, primarily used to treat infections caused by Schistosoma mansoni. It is known for its ability to cause the worms to shift from the mesenteric veins to the liver, where the male worms are retained, and the female worms return to the mesentery but can no longer release eggs .

Preparation Methods

Oxamniquine hydrochloride was first described by Kaye and Woolhouse in 1972 as a metabolite of the compound UK 3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline). Initially, it was prepared by enzymatic hydroxylation via the fungus Aspergillus sclerotiorum . Industrial production methods typically involve chemical synthesis routes that ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Oxamniquine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Oxamniquine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying nucleic acid synthesis inhibition.

Biology: The compound is used to study the life cycle and biology of Schistosoma mansoni.

Medicine: It is primarily used to treat schistosomiasis, a parasitic disease affecting millions worldwide.

Industry: The compound’s synthesis and production are studied for improving industrial processes and drug development

Mechanism of Action

The mechanism of action of oxamniquine hydrochloride involves the irreversible inhibition of nucleic acid metabolism in parasites. The drug is activated by a schistosome sulfotransferase enzyme, converting it into an ester (probably acetate, phosphate, or sulfate). The ester then spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylating schistosome DNA .

Comparison with Similar Compounds

Oxamniquine hydrochloride is often compared with other anthelmintic compounds such as praziquantel. While praziquantel is the preferred treatment for Schistosoma mansoni infections, this compound is also effective and is used in cases where praziquantel resistance is observed . Other similar compounds include:

Praziquantel: Preferred treatment for schistosomiasis.

Metrifonate: Another anthelmintic used for treating schistosomiasis.

Artemether: Used in combination therapies for schistosomiasis.

This compound’s unique mechanism of action and its effectiveness against praziquantel-resistant strains make it a valuable compound in the treatment of schistosomiasis.

Properties

CAS No. |

51607-43-3 |

|---|---|

Molecular Formula |

C14H22ClN3O3 |

Molecular Weight |

315.79 g/mol |

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol;hydrochloride |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12;/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3;1H |

InChI Key |

CKIKKEOLYKLZKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)

![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)